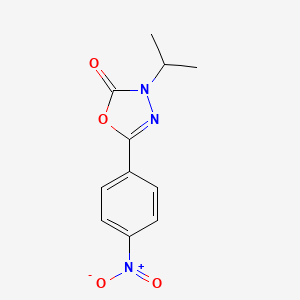

5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

62121-05-5 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-3-propan-2-yl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C11H11N3O4/c1-7(2)13-11(15)18-10(12-13)8-3-5-9(6-4-8)14(16)17/h3-7H,1-2H3 |

InChI Key |

ZPXDBZVONISNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of isopropyl hydrazine with 4-nitrobenzoic acid under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key structural differences among oxadiazolone derivatives lie in substituent patterns, which critically influence physicochemical properties and applications.

Table 1: Substituent Comparison of Selected Oxadiazolones

Physicochemical Properties

Biological Activity

5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical attributes:

- Molecular Formula: C11H11N3O4

- Molecular Weight: 249.23 g/mol

- CAS Number: 62121-05-5

These properties facilitate its interaction with biological targets, making it a candidate for further investigation in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing this scaffold can exhibit antibacterial and antifungal properties. Specific derivatives have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that 5-(4-nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one may also possess similar activities .

Anticancer Properties

The compound has shown promise in anticancer research. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . In vitro evaluations indicated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific enzymes and disruption of cellular signaling pathways critical for cancer cell survival .

The biological activity of 5-(4-nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The nitrophenyl group may participate in electron transfer reactions that inhibit enzyme activity.

- Cell Signaling Disruption: By binding to specific receptors or proteins involved in cellular signaling pathways, the compound can modulate biological responses.

- DNA Interaction: Some studies suggest that oxadiazole derivatives may bind to DNA or RNA, affecting replication and transcription processes .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for preparing 5-(4-nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of hydrazide intermediates derived from substituted benzoic acids. For example, methyl 4-nitrophenyl benzoate derivatives are treated with hydrazine hydrate to form hydrazides, followed by cyclization with isopropyl isocyanate in anhydrous conditions (e.g., DMF, 80–100°C). Yield optimization (typically 70–85%) depends on stoichiometric ratios, reaction time, and temperature control to minimize side products like uncyclized intermediates .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., 4-nitrophenyl aromatic protons at δ 7.68–8.20 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- HPLC-MS : For purity assessment (e.g., C18 column, acetonitrile/water gradient) and molecular ion detection (e.g., [M+H]+ at m/z ~291) .

- HRMS : To verify exact mass (e.g., calculated for C12H12N3O4: 290.0776) .

Advanced Research Questions

Q. What biological targets or enzymes are inhibited by 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives, and how does structural modification alter activity?

Oxadiazolone derivatives exhibit inhibitory activity against enzymes like Notum carboxylesterase (IC50 ~1–10 µM) and monoamine oxidase-B (MAO-B) (IC50 ~1–10 nM). The 4-nitrophenyl group enhances π-π stacking in enzyme active sites, while the isopropyl substituent modulates lipophilicity and binding kinetics . Substitution at the 3-position (e.g., propargyl vs. phenylpropyl) significantly impacts selectivity and potency .

Q. How can crystallographic data inform the design of analogs with improved activity?

X-ray crystallography (e.g., P21/c space group, monoclinic system) reveals that the dihedral angle between the oxadiazolone ring and aryl substituent (e.g., ~65° in oxadiargyl analogs) influences steric interactions with target proteins. Modifications to the nitro group’s orientation or isopropyl chain length can optimize binding to hydrophobic pockets .

Q. What methodologies are used to evaluate neuroprotective or neurogenic properties of this compound?

- NRF2-ARE pathway activation : Luciferase assays in neuronal cells (e.g., SH-SY5Y) measure antioxidant response element (ARE) activation .

- Neurogenic assays : Quantify hippocampal progenitor cell differentiation via BrdU/DCX staining .

- Neuroprotection models : Test against oxidative stressors (e.g., okadaic acid) using cell viability assays (MTT or LDH release) .

Q. How do enzyme inhibition kinetics (e.g., MAO-B) differ between reversible and irreversible mechanisms?

For reversible inhibitors like oxadiazolone derivatives, competitive inhibition is confirmed via Lineweaver-Burk plots. For example, analogs with tight-binding kinetics (Ki* ~0.7 nM) exhibit prolonged dissociation rates, enhancing therapeutic potential. Time-dependent inactivation studies (pre-incubation with enzyme) distinguish reversible vs. covalent modifiers .

Q. What in vitro-to-in vivo translation challenges arise with this compound?

- CNS permeability : Assess via PAMPA-BBB or MDCK-MDR1 assays; logP values >2.5 favor blood-brain barrier penetration .

- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify susceptibility to CYP450 oxidation, particularly at the oxadiazolone ring .

- In vivo efficacy : Dose-response studies in rodent neurodegeneration models (e.g., scopolamine-induced memory impairment) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.